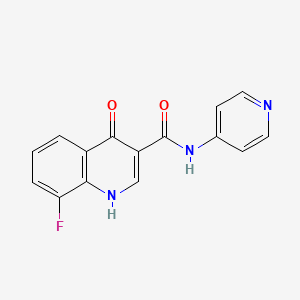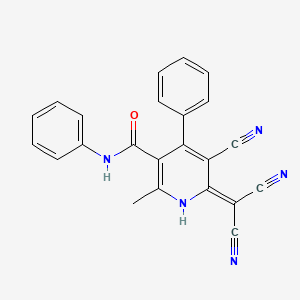![molecular formula C14H14ClNO6S B11045579 4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid](/img/structure/B11045579.png)
4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a nitrophenyl group, and a sulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid typically involves multiple steps. One common method starts with the chlorination of cyclohexane, followed by the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The sulfanyl group is then added using a thiolation reaction. The final step involves the carboxylation of the cyclohexane ring to introduce the dicarboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency.
化学反应分析
Types of Reactions
4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Thiolation: The sulfanyl group can participate in further thiolation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Thiolation: Thiolating agents such as thiourea or thiophenol are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-nitrophenylsulfanylacetic acid
- 5-Chloro-2-nitrophenylsulfanylbenzoic acid
- 4-Chloro-5-sulfamoylanthranilic acid
Uniqueness
4-Chloro-5-[(4-nitrophenyl)sulfanyl]cyclohexane-1,2-dicarboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and sulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C14H14ClNO6S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
4-chloro-5-(4-nitrophenyl)sulfanylcyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C14H14ClNO6S/c15-11-5-9(13(17)18)10(14(19)20)6-12(11)23-8-3-1-7(2-4-8)16(21)22/h1-4,9-12H,5-6H2,(H,17,18)(H,19,20) |
InChI 键 |
RMVAPMUOFNYPCC-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CC(C1SC2=CC=C(C=C2)[N+](=O)[O-])Cl)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Hydroxy-4,4,6-trimethyl-4h-pyrrolo[3,2,1-ij]quinolin-2(1h)-one](/img/structure/B11045502.png)
![5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045509.png)
![N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide](/img/structure/B11045510.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)
![N-(2-(1H-Imidazol-1-yl)ethyl)-2-(3-oxo-2-(pyridin-3-ylmethyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-7-yl)acetamide](/img/structure/B11045516.png)
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11045517.png)
![3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one](/img/structure/B11045524.png)

![3-(Propan-2-yl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045541.png)
![Methyl 5-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]thiophene-2-carboxylate](/img/structure/B11045555.png)
![3-(2,3-Difluorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045560.png)
![1-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1H-tetrazole](/img/structure/B11045561.png)

